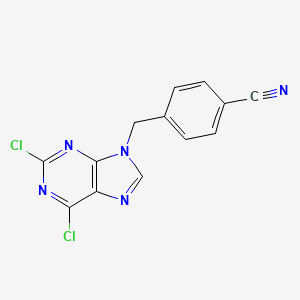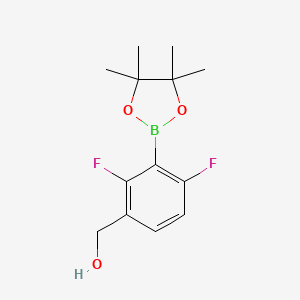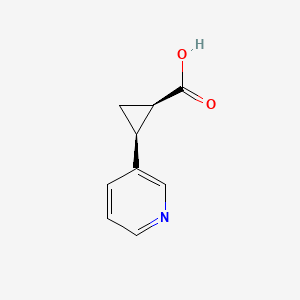
3-(1-Naphthylmethyl)morpholine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-(1-Naphthylmethyl)morpholine HCl typically involves the reaction of naphthalen-1-ylmethyl chloride with morpholine in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature . Industrial production methods may involve bulk manufacturing, sourcing, and procurement of the compound .
Análisis De Reacciones Químicas
3-(1-Naphthylmethyl)morpholine HCl undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts . The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(1-Naphthylmethyl)morpholine HCl has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(1-Naphthylmethyl)morpholine HCl involves its interaction with specific molecular targets and pathways . For example, morpholine derivatives are known to inhibit certain enzymes, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-(1-Naphthylmethyl)morpholine HCl can be compared with other similar compounds, such as:
Morpholine: A simpler compound with a similar structure but without the naphthalen-1-ylmethyl group.
Naphazoline: Another compound containing a naphthalene ring, but with different functional groups and applications.
Amorolfine: A morpholine derivative used as an antifungal agent.
The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthalene and morpholine, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
3-(naphthalen-1-ylmethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-2-7-15-12(4-1)5-3-6-13(15)10-14-11-17-9-8-16-14;/h1-7,14,16H,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POECCJAQVXDGOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![{1-[(Methylamino)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B8098478.png)
![2-[3-(3-Thienyl)propyl]propanedioic acid](/img/structure/B8098485.png)












